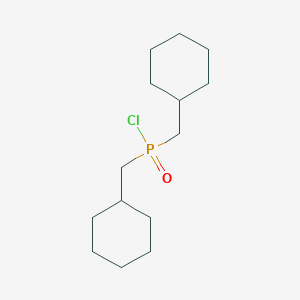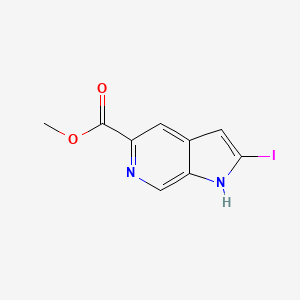![molecular formula C20H21NO3 B12273848 Ethyl 3-[5-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B12273848.png)
Ethyl 3-[5-(Benzyloxy)-3-indolyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[5-(Benzyloxy)-3-indolyl]propanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is particularly interesting because of its unique structure, which includes an indole core substituted with a benzyloxy group and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[5-(Benzyloxy)-3-indolyl]propanoate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the indole derivative in the presence of a base.
Esterification: The final step involves the esterification of the indole derivative with ethyl propanoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[5-(Benzyloxy)-3-indolyl]propanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 3-[5-(Benzyloxy)-3-indolyl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-[5-(Benzyloxy)-3-indolyl]propanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to specific receptors or enzymes, altering their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Ethyl 3-[5-(Benzyloxy)-3-indolyl]propanoate can be compared with other indole derivatives, such as:
Ethyl 5-benzyloxyindole-2-carboxylate: Similar structure but different substitution pattern.
5-benzyloxyindole-3-carboxaldehyde: Contains an aldehyde group instead of an ester.
Uniqueness
The unique combination of the benzyloxy group and the ester functional group in this compound provides distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H21NO3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ethyl 3-(5-phenylmethoxy-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C20H21NO3/c1-2-23-20(22)11-8-16-13-21-19-10-9-17(12-18(16)19)24-14-15-6-4-3-5-7-15/h3-7,9-10,12-13,21H,2,8,11,14H2,1H3 |
InChI Key |
SHDMZEFORLEZRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


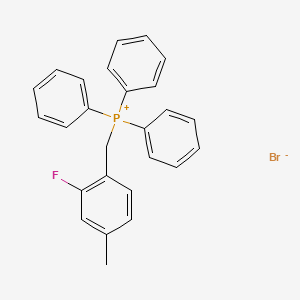
![2-(2-fluorophenoxy)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12273772.png)
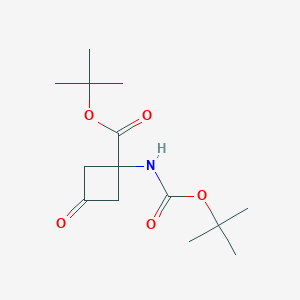
![4-Phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline](/img/structure/B12273785.png)
![3-({1-[2-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12273787.png)
![N-(3-chloro-2-methylphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12273791.png)
![1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12273805.png)

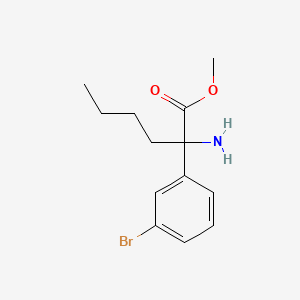
![N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12273824.png)
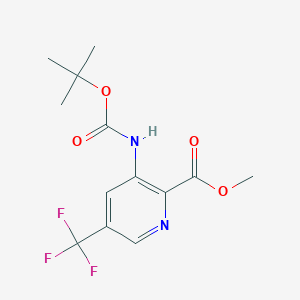
![1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one](/img/structure/B12273838.png)
